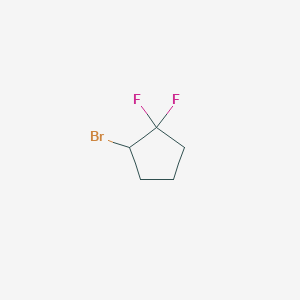![molecular formula C20H25N5O4 B2507230 3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-76-4](/img/structure/B2507230.png)
3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is a complex molecule that likely exhibits a range of biological activities due to its structural similarity to various biologically active purine and pyrimidine derivatives. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry and biological activity of related compounds, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the reaction of dimethylpyrimido[4,5-d]pyrimidine diones with alkylamides or other reagents to introduce various substituents at specific positions on the pyrimidine ring . For example, the regioselective synthesis of pyrano[3,2-d]pyrimidine diones from the thermal rearrangement of prop-2-ynyloxy uracils has been reported . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the methoxyethyl and methoxyphenyl groups at the desired positions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite diverse, with the potential for various ring conformations and substituent arrangements . For instance, the presence of methoxy groups can influence the overall molecular conformation due to their steric and electronic effects . The molecular dimensions and bonding within the pyrimidine ring are typically delocalized, which can affect the molecule's reactivity and interactions with biological targets .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including amination, alkylation, and cycloaddition reactions . The specific reactivity of "3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" would depend on the electronic and steric properties of the substituents and the overall molecular conformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can increase the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability . Intermolecular hydrogen bonding can also play a role in the solid-state structure and solubility of these compounds . The antiinflammatory activity of some pyrimidopurinediones suggests that the compound may also exhibit similar biological properties .
科学的研究の応用
Structural and Synthetic Insights
Research on compounds with structural similarities, such as various pyrimidine and purine derivatives, has revealed insights into their crystalline structures, synthetic pathways, and potential applications. For instance, studies on crystalline structures of pyrimidine derivatives have shown that these compounds can form centrosymmetric dimers linked by hydrogen bonds, showcasing the potential for designing molecular assemblies with specific physical properties (Low et al., 2004). Similarly, research into synthetic methodologies for creating fused heterocyclic compounds reveals the versatility of pyrimidine frameworks for constructing complex molecules with diverse functional groups, which could be applied in developing new pharmaceuticals or materials (Hassaneen et al., 2003).
Pharmaceutical Applications
The pharmacological potential of pyrimidine and purine analogs is a significant area of interest. For example, novel synthetic pathways have been explored to create derivatives with anti-inflammatory and analgesic properties, indicating the broad therapeutic potential of these frameworks (Abu‐Hashem et al., 2020). Furthermore, the synthesis of specific purine and pyrimidine derivatives has led to compounds with promising anticancer activities , highlighting the importance of these heterocycles in developing new treatments (Mulakayala et al., 2012).
Material Science and Other Applications
Beyond pharmaceuticals, the unique properties of pyrimidine and purine derivatives also find applications in materials science . For instance, the study of nonpolar nucleoside analogs of pyrimidine and purine can contribute to our understanding of noncovalent bonding in DNA and the design of nucleic acid structures, potentially impacting the development of new materials or biotechnological applications (Schweitzer & Kool, 1994).
Safety and Hazards
将来の方向性
The future directions for research on a compound depend on its potential applications. For example, pyrimidines are crucial in the field of biochemistry and molecular biology due to their role in the structure of nucleic acids . The future directions for your specific compound would depend on its potential uses and the current state of research in the field.
特性
IUPAC Name |
3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-13-11-24(14-7-5-6-8-15(14)29-4)19-21-17-16(25(19)12-13)18(26)23(9-10-28-3)20(27)22(17)2/h5-8,13H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQDIWVRSMBDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

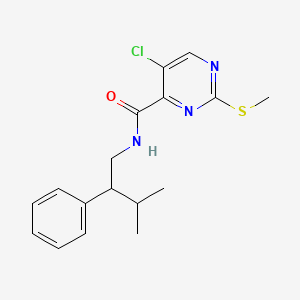
![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)


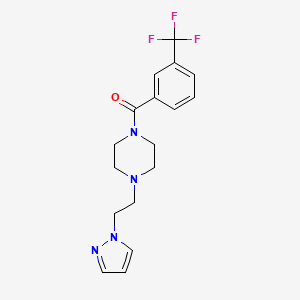


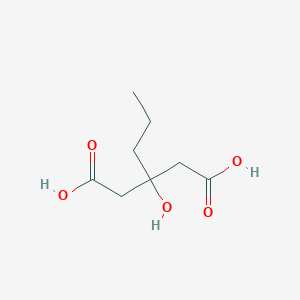
![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)
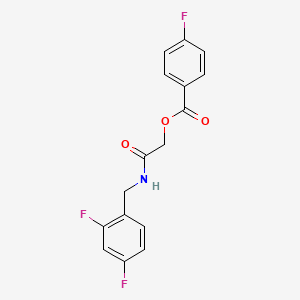
![N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2507166.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)
![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)
